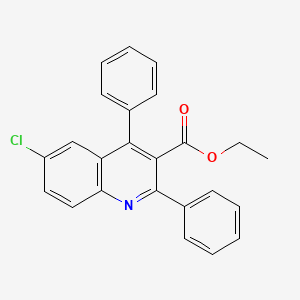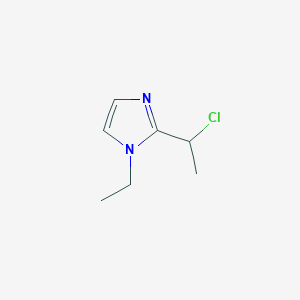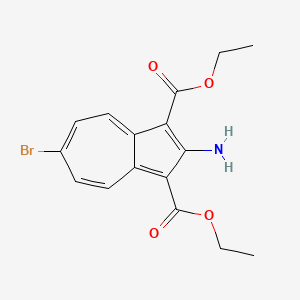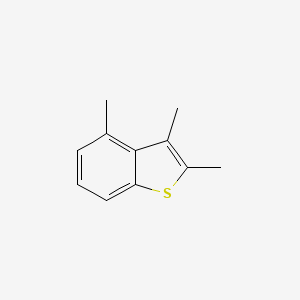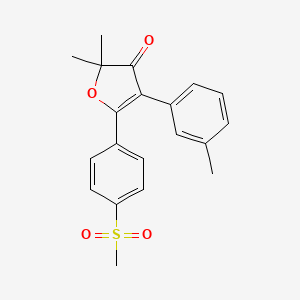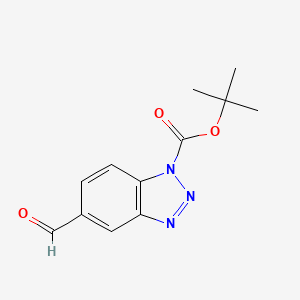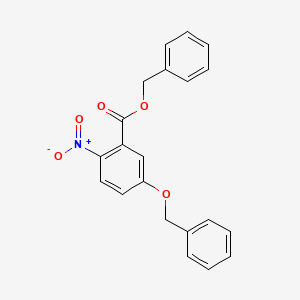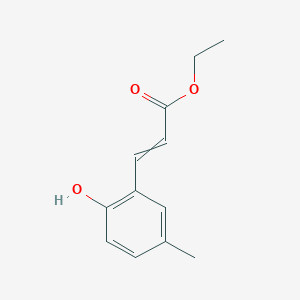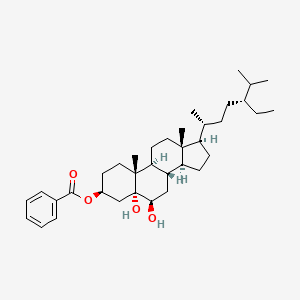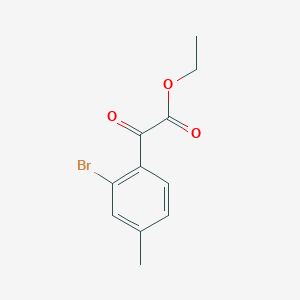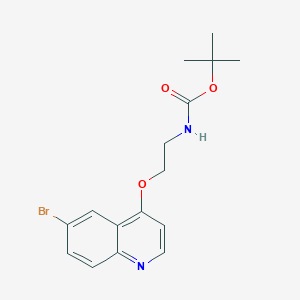
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a bromo-substituted quinoline ring, and a carbamate linkage, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate typically involves multiple steps. One common method starts with the bromination of quinoline to introduce the bromo group at the 6-position. This is followed by the reaction with tert-butyl chloroformate to form the carbamate linkage. The final step involves the coupling of the intermediate with 2-(2-aminoethoxy)ethanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate involves its interaction with specific molecular targets. The bromoquinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The carbamate linkage may also play a role in modulating the compound’s activity by affecting its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-((2-aminoquinolin-4-yl)oxy)ethyl)carbamate
- Tert-butyl 2-(4-aminophenoxy)ethylcarbamate
- Tert-butyl (8-bromoquinolin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(6-bromoquinolin-4-yloxy)ethylcarbamate is unique due to its specific substitution pattern on the quinoline ring and the presence of a tert-butyl carbamate group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
1201844-75-8 |
|---|---|
Molecular Formula |
C16H19BrN2O3 |
Molecular Weight |
367.24 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-bromoquinolin-4-yl)oxyethyl]carbamate |
InChI |
InChI=1S/C16H19BrN2O3/c1-16(2,3)22-15(20)19-8-9-21-14-6-7-18-13-5-4-11(17)10-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
SZTDRGNRQUREHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C2C=C(C=CC2=NC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B13967106.png)
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
![N-ethylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13967117.png)
